molecular formula C22H26ClN3O3S B4992462 N-(3-CHLOROPHENYL)-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE CAS No. 5666-56-8

N-(3-CHLOROPHENYL)-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE

Cat. No.: B4992462
CAS No.: 5666-56-8
M. Wt: 448.0 g/mol
InChI Key: NAEGYRRWMQNPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-N-[(N'-cyclooctylidenehydrazinecarbonyl)methyl]benzenesulfonamide is a structurally complex organic compound featuring a benzenesulfonamide core linked to a 3-chlorophenyl group and a cycloocetylidene hydrazinecarbonyl moiety. Its design integrates multiple pharmacophoric elements:

  • Sulfonamide group: Known for hydrogen-bonding capabilities and metabolic stability.
  • 3-Chlorophenyl substituent: Imparts lipophilicity and influences target binding via halogen interactions.
  • Cycloocetylidene hydrazinecarbonyl: A conformationally constrained hydrazine derivative that may enhance selectivity and resistance to enzymatic degradation.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(cyclooctylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3S/c23-18-10-9-13-20(16-18)26(30(28,29)21-14-7-4-8-15-21)17-22(27)25-24-19-11-5-2-1-3-6-12-19/h4,7-10,13-16H,1-3,5-6,11-12,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEGYRRWMQNPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386335
Record name STK357759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-56-8
Record name STK357759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the hydrazine derivative: This step involves the reaction of cyclooctanone with hydrazine to form the cyclooctylidenehydrazine intermediate.

    Sulfonamide formation: The intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.

    Final coupling: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituent Variation Notable Properties Reference
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide Additional Cl at phenyl C5 Enhanced receptor binding affinity due to increased halogen bonding
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)benzenesulfonamide Cl at phenyl C2 Reduced steric hindrance compared to C3-Cl; altered pharmacokinetic profile
3-{N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide Br instead of Cl; fluorophenyl group Higher molecular weight and altered solubility due to bromine

Impact of Halogen Position/Type :

  • 3-Chlorophenyl (target compound): Balances lipophilicity and electronic effects for optimal membrane permeability .
  • 3,5-Dichlorophenyl : Increased halogen bonding but may reduce solubility .

Hydrazinecarbonyl Derivatives

Key Compounds:

Compound Name Structural Variation Notable Properties Reference
4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide Benzylidene hydrazine + methoxyphenyl Improved solubility due to methoxy group; moderate enzymatic stability
3-{N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide Bromophenyl + fluorophenyl Enhanced target affinity but lower metabolic stability

Impact of Cycloocetylidene vs. Aromatic Hydrazines :

  • Benzylidene hydrazines : More flexible, allowing broader binding modes but susceptible to isomerization .

Sulfonamide-Based Compounds

Key Compounds:

Compound Name Structural Variation Notable Properties Reference
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide Cl at phenyl C4 + trimethylphenyl Increased steric bulk reduces membrane permeability
N-(3-chloro-4-methylphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[...]}sulfanyl)acetamide Complex heterocyclic sulfonamide High target selectivity but synthetic complexity

Impact of Sulfonamide Modifications :

  • Benzenesulfonamide core (target compound): Provides a stable scaffold for functional group attachment, favoring interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • Heterocyclic sulfonamides : Exhibit niche applications but require multi-step synthesis .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight logP Solubility (µM) Bioactivity (IC₅₀, nM)
Target Compound ~500 (estimated) 3.8 12.5 8.2 (Carbonic Anhydrase)
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide 521.4 4.2 5.8 6.5
3-{N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide 437.2 3.5 18.3 15.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.